Pyrrolidine, 1-(N-2,6-xylylglycyl)-
Description
Pyrrolidine, 1-(N-2,6-xylylglycyl)-, is a pyrrolidine derivative featuring a glycyl moiety substituted with a 2,6-dimethylphenyl (xylyl) group at the nitrogen atom. The pyrrolidine core is a five-membered saturated heterocycle, widely recognized for its conformational flexibility and role in bioactive molecules.
Properties
CAS No. |
60277-11-4 |
|---|---|
Molecular Formula |
C14H20N2O |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
2-(2,6-dimethylanilino)-1-pyrrolidin-1-ylethanone |
InChI |
InChI=1S/C14H20N2O/c1-11-6-5-7-12(2)14(11)15-10-13(17)16-8-3-4-9-16/h5-7,15H,3-4,8-10H2,1-2H3 |
InChI Key |
CJIOONVXFVYWQW-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NCC(=O)N2CCCC2 |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC(=O)N2CCCC2 |
Other CAS No. |
60277-11-4 |
Synonyms |
CHF3 FC-23 fluorocarbon-11 fluoroform Freon 23 trifluoromethane |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues from Piper nigrum L.
highlights several pyrrolidine derivatives isolated from black peppercorns, which share structural similarities with Pyrrolidine, 1-(N-2,6-xylylglycyl)-. Key examples include:
| Compound Name | Substituent Features | Biological Activity (hKCNK3 Inhibition) | IC₅₀ (µM) |
|---|---|---|---|
| 1-(Octadeca-2E,4E,13/12Z-trienoyl)pyrrolidine (5b/6b) | Long unsaturated acyl chain | Potent inhibition | 19 ± 2.1 |
| Brachyamide A (4b) | Aromatic/phenyl group | Moderate inhibition | 32 ± 11 |
| 1-[1-Oxo-9(3,4-methylenedioxyphenyl)-nonatrienyl]pyrrolidine (3b) | Methylenedioxyphenyl + conjugated triene | Weak inhibition | 44 ± 6.7 |
Key Observations :
- Acyl Chain Length and Unsaturation : The presence of long, polyunsaturated acyl chains (e.g., in 5b/6b) correlates with higher potency (IC₅₀ = 19 µM), likely due to enhanced membrane interaction or binding pocket compatibility .
- Aromatic Substituents: Brachyamide A (4b), with a phenyl group, shows reduced activity compared to acylated derivatives, suggesting that non-aromatic hydrophobic groups may optimize channel inhibition .
- Electron-Withdrawing Groups : The methylenedioxyphenyl group in 3b introduces steric and electronic effects, reducing potency compared to simpler acyl chains .
Functional Comparisons
- Sensory Effects : Analogues like 5b/6b elicit pungent/tingling sensations via KCNK3 inhibition and TRP channel interactions. The xylylglycyl substituent in the target compound may alter sensory profiles due to reduced lipid solubility compared to acyl chains .
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